![molecular formula C16H12FN3O4S B2716973 3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-57-7](/img/structure/B2716973.png)
3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound . It is also known as flusulfinam . The IUPAC name of this compound is 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propane-1-sulfinyl)-4-(trifluoromethyl)benzamide . The CAS Registry Number is 2428458-82-4 . It has a molecular formula of C14H13F4N3O3S .
Molecular Structure Analysis
The molecular structure of “3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” includes a benzamide group, a 1,3,4-oxadiazole ring, and a methylsulfonylphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Fluorescence Tagging and Analytical Applications
Fluorogenic Reagents for Thiols
Research has identified compounds related to the fluorogenic reagent 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for use in highly sensitive and specific detection of thiols. These reagents exhibit negligible fluorescence on their own but fluoresce intensely upon reacting with thiols, making them valuable for biochemical assays and analytical chemistry (Toyo’oka et al., 1989).
Material Science and Polymer Applications
Memory Device Applications
A study on triphenylamine-based aromatic polymers derived from 1,3,4-oxadiazole and other components explored their use in memory devices. These materials showed diverse memory behaviors depending on their structural conformations, highlighting the potential of 1,3,4-oxadiazole derivatives in electronic and memory device applications (Chen et al., 2013).
Anticancer Research
Anticancer Evaluation
Compounds similar to 3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. Some derivatives showed significant anticancer activities, suggesting the potential for further development as anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antifungal Applications
Antibacterial and Antifungal Activities
Research into sulfone derivatives containing 1,3,4-oxadiazole moieties, such as those structurally related to 3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has shown promising antibacterial and antifungal activities. These findings suggest their potential as novel antimicrobial agents with specific applications in treating infections caused by resistant pathogens (Shi et al., 2015).
properties
IUPAC Name |
3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-3-5-11(9-13)15-19-20-16(24-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMNONDRJMQLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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